Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its unique structure, which includes multiple carboxylate, sulphonate, and pyrazole groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazole intermediates, which are then subjected to various chemical reactions to introduce the carboxylate and sulphonate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial production methods also involve rigorous purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The sulphonate and carboxylate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- Tetrasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- Trisodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
94313-66-3 |
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Molecular Formula |
C23H12N4Na5O12S2+ |
Molecular Weight |
715.4 g/mol |
IUPAC Name |
pentasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O12S2.5Na/c28-20-17(19(23(32)33)26(25-20)12-4-8-14(9-5-12)40(34,35)36)3-1-2-16-18(22(30)31)24-27(21(16)29)13-6-10-15(11-7-13)41(37,38)39;;;;;/h1-11H,(H,25,28)(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;;/q;5*+1/p-4/b3-1+,16-2-;;;;; |
InChI Key |
UYGYBMMPUHRPRR-WORRNAGRSA-J |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)N2)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)N2)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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